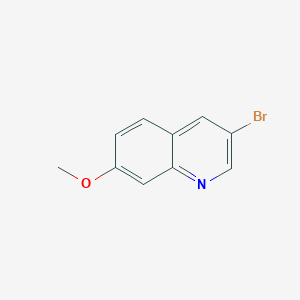

3-Bromo-7-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTSUSKVHVRQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596279 | |

| Record name | 3-Bromo-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959121-99-4 | |

| Record name | 3-Bromo-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Characterization of 3-Bromo-7-methoxyquinoline: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of the synthesis and structural elucidation of 3-bromo-7-methoxyquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, explains the underlying reaction mechanisms, and outlines a comprehensive characterization workflow using modern spectroscopic techniques. By offering field-proven insights and a self-validating framework, this guide serves as a critical resource for researchers engaged in the development of novel therapeutics and functional materials.

Introduction: The Strategic Importance of this compound

Quinoline derivatives are privileged structures in drug discovery, forming the core of numerous approved pharmaceuticals. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is a particularly valuable building block. The bromine atom at the C-3 position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][2] The methoxy group at the C-7 position modulates the electronic properties and metabolic stability of the molecule. This combination makes it a key intermediate for creating libraries of novel compounds for screening against various biological targets.

Synthetic Strategy: Electrophilic Bromination of 7-Methoxyquinoline

The synthesis of this compound is most effectively achieved through the direct electrophilic aromatic substitution of 7-methoxyquinoline using a suitable brominating agent. While direct bromination of quinoline itself often leads to a mixture of products, the synthesis of specific isomers can be guided by pre-existing substituents and carefully chosen reagents.[3] For this synthesis, N-Bromosuccinimide (NBS) is the reagent of choice due to its reliability and milder reaction conditions compared to elemental bromine.[4]

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The methoxy group at C-7 is an activating, ortho-para directing group. However, the pyridine ring of the quinoline system is electron-deficient. The most electron-rich positions on the carbocyclic ring are C-6 and C-8. On the pyridine ring, the C-3 position is susceptible to electrophilic attack. The reaction with NBS, typically in a solvent like glacial acetic acid, favors bromination at the C-3 position.[5]

Experimental Workflow Diagram

The overall process from starting material to the fully characterized product is outlined below.

Caption: Workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of quinoline derivatives.[4][5]

Materials:

-

7-Methoxyquinoline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-methoxyquinoline (1.0 eq) in glacial acetic acid.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100°C and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Structural Characterization

Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic methods.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine ring (H-2 and H-4) will be the most deshielded. The methoxy group will appear as a singlet around 3.9-4.0 ppm.

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the nine carbons of the quinoline ring and the one carbon of the methoxy group.

Table 1: Predicted NMR Data for this compound

| Data Type | Predicted Chemical Shifts (δ ppm) and Multiplicities |

| ¹H NMR | δ 8.9-9.1 (d, H-2), 8.2-8.4 (s, H-4), 7.8-8.0 (d, H-5), 7.3-7.5 (d, H-8), 7.1-7.3 (dd, H-6), 3.9-4.0 (s, 3H, -OCH₃) |

| ¹³C NMR | δ 158-160 (C-7), 150-152 (C-2), 148-150 (C-8a), 136-138 (C-4), 130-132 (C-5), 122-124 (C-6), 120-122 (C-4a), 118-120 (C-3), 107-109 (C-8), 55-57 (-OCH₃) |

Note: These are estimated values based on known substituent effects on the quinoline scaffold. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₀H₈BrNO), the presence of bromine is readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M+ and M+2) of nearly equal intensity.

Table 2: Key Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₈BrNO |

| Monoisotopic Mass | 236.98 g/mol |

| Expected [M+H]⁺ Peaks | ~237.98 (for ⁷⁹Br) and ~239.98 (for ⁸¹Br) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methyl of methoxy) |

| 1620-1580 | C=C and C=N stretching (quinoline ring) |

| 1250-1200 | C-O stretch (aryl ether) |

| 850-750 | C-H out-of-plane bending (aromatic) |

| 700-550 | C-Br stretch |

Safety and Handling

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Dichloromethane: A suspected carcinogen. All handling should be performed in a fume hood.

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of this compound. The protocol, based on the electrophilic bromination of 7-methoxyquinoline with NBS, is straightforward and high-yielding. The provided characterization data, including predicted NMR, MS, and IR values, establishes a benchmark for the structural verification and purity assessment of the final product. This foundational molecule serves as a pivotal starting point for the development of more complex chemical entities with potential applications in pharmacology and materials science.

References

- BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. BenchChem.

- Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC NIH. [Link]

- BenchChem. (2025). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. BenchChem.

- Organic Syntheses. (n.d.). 3-hydroxyquinoline. [Link]

- Royal Society of Chemistry. (n.d.).

- Royal Society of Chemistry. (n.d.). Supporting Information For - A new route to quinolines. [Link]

- Song, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]

- BenchChem. (2025). Spectroscopic Scrutiny: A Comparative Guide to 2-Methoxyquinoline-4-carbaldehyde Isomers. BenchChem.

- Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.

- BenchChem. (2025). Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. BenchChem.

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

- Semantic Scholar. (n.d.). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 3-Bromo-7-Methoxyquinoline Derivatives

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives, both natural and synthetic, exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] This versatility stems from the quinoline's ability to intercalate into DNA, interact with various enzyme active sites, and influence key signaling pathways.[2][3] The strategic placement of substituents on the quinoline core allows for the fine-tuning of its pharmacological profile, making it a "privileged scaffold" in drug discovery.

This guide focuses on a specific subclass: this compound derivatives. The introduction of a bromine atom at the C-3 position and a methoxy group at the C-7 position creates a unique electronic and steric profile. This substitution pattern is hypothesized to enhance biological efficacy and modulate properties such as cell permeability and target binding affinity. We will explore the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds, providing a technical framework for researchers and drug development professionals.

PART 1: Synthesis and Characterization

The synthesis of functionalized quinolines is a critical first step in exploring their therapeutic potential. A common strategy involves the construction of the quinoline core followed by regioselective functionalization. The synthesis of highly brominated methoxyquinolines, for example, can be achieved through a multi-step process starting from a more saturated precursor like 1,2,3,4-tetrahydroquinoline (THQ).[4]

Experimental Protocol: Synthesis of a Brominated Methoxyquinoline Derivative

This protocol is adapted from methodologies used for the synthesis of related polybrominated methoxyquinoline compounds.[4] The rationale behind this multi-step approach is to first establish the core structure and then perform electrophilic aromatic substitution (bromination) under controlled conditions to achieve the desired substitution pattern.

Step 1: Starting Material Preparation

-

Begin with a suitable precursor, such as 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline. This starting material already contains the key methoxy group and a bromine atom that can direct further substitutions.

Step 2: Aromatization and Bromination

-

Dissolve the starting material (1 eq) in a suitable solvent like chloroform (CHCl₃) in the absence of light.

-

Slowly add a solution of bromine (Br₂) in CHCl₃ (approx. 5 eq) to the mixture at room temperature. The excess bromine is used to drive both the aromatization of the tetrahydroquinoline ring and subsequent bromination.

-

Allow the reaction to proceed for several days (e.g., 5 days) at room temperature, monitoring the consumption of bromine.[4]

-

Upon completion, quench the reaction by washing the mixture with an aqueous solution of 5% sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and unreacted bromine.

-

Dry the organic layer over sodium sulfate (Na₂SO₄) and remove the solvent by evaporation.

Step 3: Purification and Characterization

-

Purify the crude product using silica gel column chromatography, eluting with a non-polar/polar solvent system (e.g., ethyl acetate/hexane).

-

Recrystallize the purified compound to obtain the final product, such as 3,5,6,7-tetrabromo-8-methoxyquinoline.[4]

-

Confirm the structure of the synthesized derivative using spectroscopic techniques, including ¹H NMR and ¹³C NMR, to verify the positions of the bromo and methoxy substituents.[4]

Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of a polybrominated methoxyquinoline.

PART 2: Anticancer Activity

Quinoline derivatives are prominent in anticancer drug development, with many acting as growth inhibitors by inducing cell cycle arrest and apoptosis.[2][5] Their mechanisms often involve targeting fundamental cellular processes like DNA replication and cell signaling.[6]

Mechanism of Action: Topoisomerase I Inhibition

Many quinoline-based anticancer agents function by targeting topoisomerase enzymes, which are critical for managing DNA topology during replication and transcription.[1][2] Brominated quinolines, in particular, have demonstrated the ability to inhibit human topoisomerase I.[4] By binding to the enzyme-DNA complex, these derivatives prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering apoptosis.[3]

Visualization: Topoisomerase I Inhibition Pathway

Caption: Mechanism of apoptosis induction via Topoisomerase I inhibition.

In Vitro Evaluation Protocols

1. Antiproliferative Activity (BCPE Assay) The Bovine Cornea Stromal Cells Proliferation and Extracellular Matrix (BCPE) assay is a colorimetric method to assess the antiproliferative effects of compounds.

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, HT29, C6) in 96-well plates and incubate for 24 hours to allow attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 72 hours).

-

Staining: Fix the cells and stain with crystal violet.

-

Quantification: Elute the stain and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the concentration that inhibits 50% of cell proliferation (IC₅₀).

2. Cytotoxicity (LDH Assay) The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the LDH released from damaged cells.[4]

-

Treatment: Treat cells with the test compounds as described above.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Enzymatic Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

-

Measurement: Measure the absorbance resulting from the enzymatic conversion of a tetrazolium salt into a colored formazan product.

-

Analysis: Compare the LDH release from treated cells to that of untreated (negative control) and fully lysed (positive control) cells to determine the percentage of cytotoxicity.

3. Apoptosis Induction (DNA Laddering) This technique visualizes the characteristic fragmentation of DNA that occurs during apoptosis.[4]

-

Cell Treatment: Treat cancer cells with the test compounds at concentrations around their IC₅₀ values for 24-48 hours.

-

DNA Extraction: Isolate genomic DNA from both treated and untreated cells.

-

Gel Electrophoresis: Run the extracted DNA on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.

Data Summary: Anticancer Activity

The following table summarizes the reported antiproliferative activity of novel brominated methoxyquinoline derivatives against various cancer cell lines.

| Compound ID | Derivative Structure | Cell Line | IC₅₀ (µg/mL)[4] |

| 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 5.45 |

| HeLa (Human Cervical Cancer) | 9.60 | ||

| HT29 (Human Colon Adenocarcinoma) | 7.96 | ||

| 7 | 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 | 13.92 |

| HeLa | 11.23 | ||

| HT29 | 10.11 | ||

| 17 | 6,8-dibromo-5-nitroquinoline | C6 | 12.34 |

| HeLa | 14.21 | ||

| HT29 | 11.87 |

Note: Compound 11, which features an 8-hydroxy group instead of an 8-methoxy group, showed the highest activity, highlighting important structure-activity relationships.[4]

PART 3: Antimicrobial and Antibiofilm Activity

The quinoline scaffold is also the basis for several antimicrobial agents.[7] Their mode of action is often linked to their ability to chelate metal ions, which are essential cofactors for many bacterial enzymes, thereby disrupting critical metabolic processes.[7] Derivatives of 7-methoxyquinoline have been synthesized and evaluated for their efficacy against pathogenic microbes, including those responsible for urinary tract infections.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[7]

-

Preparation: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) to each well.[8] Include a positive control (microorganism, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration at which no growth is observed is the MIC.

Data Summary: Antimicrobial Activity

The table below shows the MIC values for a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide derivatives against common pathogens.

| Compound ID | Target Microbe | MIC (µg/mL)[8] |

| 3l | E. coli | 7.812 |

| C. albicans | 31.125 | |

| 3c | E. coli | 15.625 |

| C. albicans | 62.5 | |

| 3d | E. coli | 15.625 |

| C. albicans | 62.5 |

Note: Compound 3l, bearing a sulfamethazine moiety, demonstrated the most potent activity against the tested strains.[8]

PART 4: Prospective Anti-Inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are limited, the broader class of quinoline and coumarin derivatives (a structurally related benzopyrone) are known to possess significant anti-inflammatory properties.[9][10] This activity is often mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling pathway or the cyclooxygenase (COX) enzymes.[9][10] Therefore, it is logical to propose and screen this compound derivatives for this activity.

Proposed Screening Workflow for Anti-Inflammatory Activity

A robust workflow to evaluate potential anti-inflammatory agents involves a combination of cell-based assays and enzyme inhibition studies.

Visualization: Anti-inflammatory Screening Workflow

Caption: A proposed workflow for screening anti-inflammatory activity.

PART 5: Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents.[2]

-

Role of Bromine: The introduction of bromine atoms can significantly enhance biological activity. Increased bromination has been correlated with higher antiproliferative potency.[4] This is likely due to bromine's ability to increase lipophilicity, facilitating membrane transport, and to form halogen bonds with biological targets.

-

Influence of Methoxy/Hydroxy Groups: The substituent at the C-7 or C-8 position plays a crucial role. Studies comparing methoxy- and hydroxy-substituted quinolines have shown that an 8-hydroxy group can lead to more potent anticancer activity than an 8-methoxy group.[4] This hydroxyl group may act as a hydrogen bond donor or a metal-chelating moiety, enhancing interaction with enzyme active sites.

-

Substitution at C-4: For antimicrobial activity, the addition of a substituted benzenesulfonamide group at the C-4 position of the 7-methoxyquinoline core has proven effective, with the specific nature of the sulfonamide substituent modulating the potency against different microbial strains.[8]

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a wide range of potential therapeutic applications, most notably in oncology and infectious diseases. The existing body of research demonstrates that strategic modification of the quinoline scaffold can yield potent inhibitors of cancer cell proliferation and microbial growth.

Future research should focus on several key areas:

-

Lead Optimization: Synthesizing a broader library of derivatives to further refine the structure-activity relationships and improve potency and selectivity.

-

In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism of Action: Expanding the investigation into other potential biological targets, such as various protein kinases, which are known to be modulated by quinoline derivatives.[3][6]

-

Exploring New Therapeutic Areas: Systematically screening these compounds for other activities, such as anti-inflammatory and neuroprotective effects, based on the known pharmacology of the quinoline scaffold.

By pursuing these avenues, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective medicines.

References

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.

- an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Scholar.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). National Center for Biotechnology Information.

- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI.

- Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. (n.d.). Google Scholar.

- In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2026). MDPI.

- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). National Center for Biotechnology Information.

- Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway. (n.d.). PubMed.

- Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (n.d.). National Center for Biotechnology Information.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. ijmphs.com [ijmphs.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of substituted quinolines in cancer cells

A Technical Guide to the

Mechanisms of Action of Substituted Quinolines in Cancer Cells

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, underpinning the development of a multitude of therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antimicrobial, and notably, potent anticancer properties.[2][3][5] The clinical success of quinoline-based anticancer drugs such as bosutinib, lenvatinib, and cabozantinib underscores the immense therapeutic potential of this chemical class.[3]

The anticancer efficacy of substituted quinolines is not attributable to a single, universal mechanism. Instead, these compounds exert their cytotoxic and cytostatic effects through a diverse and complex array of molecular interactions. This multi-targeted nature is a key advantage, potentially overcoming the resistance mechanisms that often plague single-target therapies.[6][7] This technical guide provides an in-depth exploration of the core mechanisms of action employed by substituted quinolines in cancer cells, offering insights for researchers, scientists, and drug development professionals. We will delve into their interactions with key signaling pathways, direct molecular targets, and the cellular consequences of these interactions, supported by detailed experimental protocols and visual aids.

Part 1: Interruption of Core Cancer Signaling Pathways

Cancer progression is fundamentally driven by the dysregulation of signaling pathways that control cell growth, proliferation, survival, and angiogenesis.[8] Substituted quinolines have been extensively shown to interfere with these critical cascades, with a particular focus on kinase inhibition.[1][9]

1.1. Inhibition of the PI3K/Akt/mTOR Pathway

Causality: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently activated signaling routes in human cancers, playing a central role in cell survival, proliferation, and metabolism.[8][10][11] Its deregulation is a hallmark of many tumors, making it a prime target for therapeutic intervention.[8][10]

A number of substituted quinoline derivatives have been identified as potent inhibitors of this pathway.[7] For instance, certain quinoline/chalcone hybrids have demonstrated the ability to inhibit the phosphorylation of PI3K, Akt, and mTOR, leading to the suppression of downstream signaling.[7][11] Some derivatives act as dual PI3K/mTOR inhibitors, which can be more effective than targeting a single component of the pathway due to the complex feedback loops involved.[10][11] The inhibition of this cascade ultimately leads to decreased cell proliferation and the induction of apoptosis.[7][10]

Illustrative Pathway:

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted quinolines.

1.2. Targeting Receptor Tyrosine Kinases (RTKs)

Causality: RTKs like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for cancer cell proliferation, survival, and angiogenesis.[4][12] Their overexpression or mutation leads to constitutive signaling, driving tumor growth. Quinolines serve as a versatile scaffold for designing potent RTK inhibitors.[1][4]

Many clinically approved quinoline-based drugs, such as gefitinib and lapatinib, function by targeting the ATP-binding site of EGFR's kinase domain.[2] This competitive inhibition blocks downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. Similarly, other derivatives have been developed to target VEGFR, thereby inhibiting angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[12]

Part 2: Direct Interactions with Macromolecular Targets

Beyond pathway modulation, substituted quinolines can directly engage with essential cellular machinery, leading to catastrophic consequences for cancer cells.

2.1. DNA Damage and Topoisomerase Inhibition

Causality: DNA topoisomerases are vital enzymes that resolve topological DNA problems during replication, transcription, and chromosome segregation.[13][14] By inhibiting these enzymes, anticancer drugs can introduce permanent DNA strand breaks, triggering cell cycle arrest and apoptosis.[13][15]

Several quinoline derivatives function as topoisomerase "poisons."[13] They intercalate into the DNA helix and stabilize the transient DNA-topoisomerase cleavage complex.[13] This prevents the re-ligation of the DNA strand, leading to double-strand breaks and the activation of DNA damage response pathways, ultimately culminating in programmed cell death.[13][16] Some quinoline-chalcone hybrids have shown significant inhibitory activity against both topoisomerase I and II.[15]

2.2. Disruption of Microtubule Dynamics

Causality: The microtubule cytoskeleton is essential for maintaining cell shape, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. Drugs that interfere with tubulin polymerization or depolymerization are potent antimitotic agents.

Certain quinoline derivatives, particularly those designed as analogues of combretastatin A-4, have been shown to inhibit tubulin polymerization.[17] These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[17] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, followed by the induction of apoptosis.[15][17]

Part 3: Induction of Cancer Cell Death

The ultimate goal of most anticancer therapies is to induce the death of malignant cells. Substituted quinolines employ several mechanisms to achieve this outcome.

3.1. Apoptosis Induction

Causality: Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. A primary strategy of many quinoline derivatives is to reactivate this dormant cell death program.

Quinolines can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15] For example, inhibition of survival pathways like PI3K/Akt leads to the activation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[11] This results in the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, the executioners of apoptosis.[10] Some compounds have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[15][17]

3.2. Cell Cycle Arrest

Causality: The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell cycle progression. Inducing cell cycle arrest prevents cancer cells from proliferating and can provide a window for DNA repair or, if the damage is too severe, the initiation of apoptosis.

As previously mentioned, quinolines that inhibit tubulin polymerization cause a G2/M phase arrest.[15][17] Others that inhibit topoisomerases or induce DNA damage can cause arrest in the S or G2 phases.[15][18] This arrest is often mediated by the upregulation of cell cycle inhibitors like p21.[11]

Part 4: Experimental Protocols for Mechanistic Elucidation

To validate the mechanisms described above, a series of well-established experimental protocols are employed. The choice of experiment is dictated by the specific hypothesis being tested.

4.1. Cell Viability and Cytotoxicity Assays

Rationale: The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. These assays provide quantitative data (e.g., IC50 values) that are crucial for comparing the potency of different derivatives.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17]

-

Compound Treatment: Treat the cells with a serial dilution of the substituted quinoline compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[17]

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Illustrative Workflow:

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

4.2. Western Blotting for Protein Expression and Pathway Modulation

Rationale: To confirm that a quinoline derivative is hitting its intended target and modulating a specific signaling pathway, Western blotting is the gold standard. This technique allows for the detection and quantification of specific proteins, including their phosphorylation (activation) status.

Protocol: Western Blot Analysis of PI3K/Akt Pathway

-

Protein Extraction: Treat cancer cells with the quinoline compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

4.3. Flow Cytometry for Cell Cycle and Apoptosis Analysis

Rationale: Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. It is used to determine the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells.

Protocol: Cell Cycle Analysis with Propidium Iodide (PI) Staining

-

Cell Treatment & Harvesting: Treat cells with the quinoline compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.

Conclusion and Future Perspectives

Substituted quinolines represent a highly versatile and potent class of anticancer agents. Their efficacy stems from a multi-pronged attack on cancer cells, involving the inhibition of critical survival and proliferation pathways, direct interaction with essential macromolecules like DNA and tubulin, and the robust induction of cell cycle arrest and apoptosis. The ability to modify the quinoline scaffold at various positions allows for the fine-tuning of activity against specific targets, offering a rich platform for the development of next-generation, targeted cancer therapies. Future research will likely focus on developing quinoline derivatives with enhanced specificity for novel cancer targets, overcoming drug resistance, and their use in combination therapies to achieve synergistic effects and improve patient outcomes.

References

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.RSC Advances.

- Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect.Journal of Enzyme Inhibition and Medicinal Chemistry.

- Comprehensive review on current developments of quinoline-based anticancer agents.[Journal Name].

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.RSC Advances.

- Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation.MDPI.

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.MDPI.

- Review on recent development of quinoline for anticancer activities.[Journal Name].

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.[Journal Name].

- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells.PubMed.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.[Journal Name].

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.[Journal Name].

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).[Journal Name].

- Exploration of quinolone and quinoline derivatives as potential anticancer agents.NIH.

- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer.PMC - NIH.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.PubMed Central.

- Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives.Benchchem.

- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives.MDPI.

- Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids.ResearchGate.

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.PubMed Central.

- Synthesis, molecular docking and pharmacological studies of novel quinoline derivative as anticancer agent that targets topoisomerase IIB.ResearchGate.

- Molecular target interactions of quinoline derivatives as anticancer agents: A review.[Journal Name].

- Anticancer Activity of Quinoline Derivatives.International Journal of Pharmaceutical Sciences Review and Research.

- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines.PubMed.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular target interactions of quinoline derivatives as anticancer agents: A review | Semantic Scholar [semanticscholar.org]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 3-Bromo-7-methoxyquinoline in Modern Medicinal Chemistry: An In-depth Technical Guide

Executive Summary

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3][4] Its versatile nature allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide focuses on a particularly valuable, yet underexplored, building block: 3-bromo-7-methoxyquinoline . The strategic placement of a bromine atom at the 3-position provides a reactive handle for a suite of powerful cross-coupling reactions, while the methoxy group at the 7-position often confers advantageous pharmacokinetic and target-binding properties.[5] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and application of this compound in the pursuit of novel therapeutics, with a particular focus on kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

The Quinoline Scaffold: A Privileged Motif in Drug Discovery

The quinoline core, a fusion of a benzene and a pyridine ring, is a structural feature in a wide array of approved drugs and clinical candidates.[1][2][3][4] This prevalence is attributed to its ability to engage in various biological interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition at target sites. The synthetic tractability of the quinoline system further enhances its appeal, allowing for the systematic exploration of structure-activity relationships (SAR).[5]

The Strategic Advantage of this compound

The subject of this guide, this compound, offers a unique combination of features that make it an exceptionally useful building block:

-

Reactive Handle for Diversification: The bromine atom at the 3-position is a key site for functionalization. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[3] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, amino, and alkynyl groups, facilitating the rapid generation of diverse compound libraries for high-throughput screening.

-

Influence of the 7-Methoxy Group: The electron-donating methoxy group at the 7-position can significantly influence the electronic properties of the quinoline ring system. This can impact the reactivity of the scaffold and, more importantly, the pharmacological properties of the resulting derivatives. Studies on related quinoline-based compounds suggest that a 7-methoxy substituent can enhance antitumor activity and modulate pharmacokinetic profiles.[5]

Synthesis of the Core Building Block: this compound

A reliable supply of the starting material is paramount for any drug discovery program. A common synthetic route to this compound is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the synthesis of substituted quinolines.

Materials:

-

m-Anisidine (m-aminoanisole)

-

2-Bromomalonaldehyde

-

Ethanol

-

Acetic Acid

-

Ethyl Acetate

-

Aqueous Ammonia Solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Dissolve 2-bromomalonaldehyde (1.1 equivalents) in ethanol.

-

To this solution, add m-anisidine (1.0 equivalent).

-

Stir the reaction mixture at room temperature overnight.

-

Add acetic acid to the reaction mixture and heat to 100°C for an extended period (monitoring by TLC is recommended).

-

Upon completion, remove the solvents under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Adjust the aqueous phase to an alkaline pH with aqueous ammonia solution.

-

Filter any insoluble material.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Key Functionalization Strategies: The Power of Cross-Coupling

The true utility of this compound lies in its capacity for diversification through palladium-catalyzed cross-coupling reactions. These reactions provide a robust and versatile toolkit for constructing carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures. This reaction is particularly valuable for introducing diverse aryl and heteroaryl moieties at the 3-position of the quinoline core.

Representative Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Arylboronic acid or ester (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 equivalents)

-

Solvent system (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-110°C, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6] This reaction is instrumental in introducing primary and secondary amines at the 3-position of the quinoline scaffold, a common feature in many kinase inhibitors.

Representative Protocol for Buchwald-Hartwig Amination:

Materials:

-

This compound

-

Primary or secondary amine (1.2-1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed catalyst) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%)

-

Strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.2-2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound, the palladium precatalyst, the phosphine ligand, and the base in a reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Add the amine to the reaction mixture.

-

Seal the vessel and heat to 80-120°C, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic phase.

-

Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is valuable for introducing alkynyl linkers or functionalities that can be further elaborated.

Representative Protocol for Sonogashira Coupling:

Materials:

-

This compound

-

Terminal alkyne (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (co-catalyst, 1-10 mol%)

-

Amine base (e.g., Triethylamine or Diisopropylamine) (often used as solvent)

-

Anhydrous solvent (e.g., THF or DMF, if needed)

Procedure:

-

To a reaction vessel, add this compound, the palladium catalyst, and CuI.

-

Purge the vessel with an inert gas.

-

Add the amine base (and co-solvent, if used).

-

Add the terminal alkyne.

-

Stir the reaction at room temperature or with gentle heating (40-80°C), monitoring by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic phase.

-

Purify the crude product by column chromatography.

Applications in Medicinal Chemistry: Case Studies and Biological Data

The derivatives of this compound are of significant interest in the development of targeted therapies, particularly in oncology.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The quinoline scaffold is a well-established core for the design of potent and selective kinase inhibitors. While specific data for derivatives of this compound is emerging, the broader class of substituted quinolines has shown significant promise.

| Compound Class | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |

| 4-Anilino-3-quinolinecarbonitriles | EGFR, Src | Varies (nM to µM range) | [7] |

| 7-Alkoxy-4-heteroarylamino-3-quinolinecarbonitriles | c-Src, iNOS | Varies (µM range) | [8] |

| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A | 57 nM - 66 nM (Haspin) | [9] |

Note: The data presented is for structurally related quinoline derivatives and serves to illustrate the potential of the 7-methoxyquinoline scaffold.

The 7-methoxy group can contribute to the binding affinity and selectivity of these inhibitors by forming key hydrogen bonds or occupying hydrophobic pockets within the kinase active site. The ability to diversify the 3-position allows for the exploration of interactions with the solvent-exposed region of the kinase, which can be critical for achieving selectivity.

GPCR Modulators

G protein-coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Allosteric modulation of GPCRs, where a ligand binds to a site distinct from the endogenous ligand binding site, offers opportunities for greater selectivity and a more nuanced pharmacological response. The quinoline scaffold has been explored for the development of GPCR modulators. The ability to introduce diverse substituents at the 3-position of this compound makes it an attractive starting point for the synthesis of libraries of potential allosteric modulators.

Future Perspectives and Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry. Its strategic combination of a reactive handle for diversification and a potentially beneficial methoxy substituent makes it an ideal starting point for the synthesis of novel therapeutic agents. The robust and well-established cross-coupling methodologies described in this guide provide a clear path for the exploration of a vast chemical space around the 7-methoxyquinoline core.

Future research in this area should focus on the systematic synthesis and biological evaluation of libraries of compounds derived from this compound. A deeper understanding of the structure-activity relationships, particularly the role of the 7-methoxy group in modulating potency, selectivity, and pharmacokinetic properties, will be crucial for the successful development of clinical candidates. The continued application of this powerful building block holds significant promise for the discovery of next-generation targeted therapies.

References

- Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]

- An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online. [Link]

- Buchwald–Hartwig amin

- Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Bentham Science. [Link]

- Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.

- Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. PubMed. [Link]

Sources

- 1. DSpace [repository.kaust.edu.sa]

- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

structure-activity relationship (SAR) studies of bromoquinolines

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Bromoquinolines for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Role of Bromine in Quinoline-Based Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of approved therapeutic agents.[1][2] Its versatile biological activity profile, spanning from anticancer to antimicrobial and neuroprotective effects, makes it a fertile ground for drug discovery.[2][3] The strategic introduction of halogen atoms, particularly bromine, into the quinoline ring system has emerged as a powerful approach to modulate and enhance its pharmacological properties.[4][5] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of bromoquinolines, offering field-proven insights into the causal relationships between chemical structure and biological function. We will delve into the synthetic strategies, mechanistic underpinnings of their activity, and the critical role of bromine's position and electronic effects.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, serves as the foundational structure for a wide array of biologically active molecules.[2][6] Its inherent chemical properties, including its ability to intercalate into DNA and interact with various enzymatic targets, make it an attractive starting point for the design of novel therapeutics.[7] The diverse pharmacological activities of quinoline derivatives underscore their importance in drug development.[3]

The Significance of Halogenation in Modulating Biological Activity

The introduction of halogen atoms into a drug candidate's structure is a well-established strategy in medicinal chemistry to fine-tune its pharmacokinetic and pharmacodynamic properties.[4] Bromine, with its unique combination of size, electronegativity, and ability to form halogen bonds, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[4][5] In the context of the quinoline scaffold, bromination has proven to be a particularly effective method for enhancing potency and conferring novel biological activities.[8][9]

Navigating the SAR of Bromoquinolines: A Tale of Position and Functionality

The biological activity of a bromoquinoline derivative is not merely a consequence of the presence of a bromine atom but is intricately linked to its specific location on the quinoline ring and the interplay with other functional groups.[9] This section dissects the nuanced SAR of bromoquinolines across different therapeutic areas.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Bromoquinolines have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerases.[7][8][10]

2.1.1. The Critical Influence of Bromine Positioning

The position of bromine substitution on the quinoline ring is a paramount determinant of its antiproliferative efficacy.[9]

-

Positions C-5 and C-7: Substitution at these positions has consistently been associated with potent anticancer activity. For instance, compounds with bromine atoms at C-5 and C-7 have shown significant inhibition of various cancer cell lines.[8][9] 5,7-Dibromo-8-hydroxyquinoline, in particular, has demonstrated strong antiproliferative effects against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cells.[9][10]

-

Other Positions (C-3, C-6, C-8): In contrast, bromine substitution at positions such as C-3, C-6, and C-8 has, in some cases, resulted in a lack of inhibitory activity.[8] This highlights the high degree of regioselectivity in the SAR of bromoquinolines.

2.1.2. Synergistic Effects of Co-substituents

The anticancer potency of bromoquinolines can be dramatically amplified by the introduction of other functional groups. A noteworthy example is the synergistic effect observed between bromine and a nitro group. The compound 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, whereas its precursor, 6,8-dibromoquinoline, was inactive.[8] This underscores the importance of exploring multi-substituted quinoline scaffolds.

2.1.3. Mechanism of Action: Topoisomerase Inhibition

A primary mechanism through which bromoquinolines exert their anticancer effects is the inhibition of DNA topoisomerase I (Topo I) and II.[7][8][10] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA covalent complex, bromoquinolines can lead to DNA strand breaks and ultimately trigger apoptosis.[8] For example, 5,7-dibromo-8-hydroxyquinoline has been shown to inhibit the recombinant human DNA topoisomerase I enzyme.[8]

Table 1: Anticancer Activity of Representative Bromoquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | [11] |

| HeLa (human cervical cancer) | 26.4 | [11] | |

| HT29 (human colon adenocarcinoma) | 15.0 | [11] | |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (rat glioblastoma) | 48.9 | [11] |

| HeLa (human cervical cancer) | 59.5 | [11] | |

| HT29 (human colon adenocarcinoma) | 36.6 | [11] | |

| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 | [8][11] |

| HeLa (human cervical cancer) | 24.1 | [8][11] | |

| HT29 (human colon adenocarcinoma) | 26.2 | [8][11] |

Antimicrobial Activity: Combating Bacterial Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents.[6] Bromoquinolines have emerged as a promising class of compounds with potent activity against a range of bacterial pathogens, including multidrug-resistant strains.[6][12]

2.2.1. Targeting Bacterial Topoisomerases

Similar to their anticancer mechanism, the antibacterial action of many bromoquinolines involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[12] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. For instance, 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives have shown strong inhibitory effects on Escherichia coli DNA gyrase and Staphylococcus aureus Topo IV.[12]

2.2.2. Structure-Activity Insights for Antibacterial Potency

The specific substitution patterns on the quinoline ring are crucial for antibacterial efficacy. Studies have shown that certain 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with MIC values as low as 0.031 μg/mL.[12]

Bromoquinolines in Neurodegenerative Diseases

Emerging research suggests the potential of quinoline derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[13][14] The modulation of enzymes such as monoamine oxidases (MAO) is a key therapeutic strategy.[13][14] While the SAR of bromoquinolines in this area is less established, the known ability of the quinoline scaffold to interact with neurological targets suggests that brominated derivatives warrant further investigation as potential therapeutic agents.[13]

Synthetic Strategies and Experimental Protocols

The exploration of bromoquinoline SAR is underpinned by robust synthetic methodologies and reliable biological assays. Bromoquinolines often serve as versatile precursors for the synthesis of more complex, multifunctional quinoline compounds.[8]

Synthesis of Bromoquinoline Derivatives

A common and straightforward approach to synthesizing bromoquinolines is the direct bromination of the quinoline or a substituted quinoline precursor.[8][15]

3.1.1. General Protocol for Bromination of a Substituted Quinoline

-

Dissolve the starting quinoline derivative in a suitable organic solvent (e.g., dichloromethane, chloroform, or acetic acid).[8][15]

-

Slowly add a solution of bromine in the same solvent to the reaction mixture, often in the dark and at a controlled temperature (e.g., room temperature or cooled in an ice bath).[8][15]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by washing with an aqueous solution of a reducing agent like sodium thiosulfate or a base like sodium bicarbonate to remove excess bromine.[8]

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.[8]

Characterization of Bromoquinolines

Unambiguous structural confirmation of synthesized bromoquinolines is crucial and is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the substitution pattern on the quinoline ring.[8][16]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which results in two peaks of nearly equal intensity separated by 2 m/z units.[16]

Biological Evaluation Protocols

3.3.1. Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the bromoquinoline compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.3.2. Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

-

Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the bromoquinoline compound at various concentrations in a suitable buffer.[8]

-

Include a positive control (a known topoisomerase I inhibitor like camptothecin) and a negative control (enzyme and DNA without the test compound).[10]

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a loading dye containing a DNA intercalating agent and SDS.

-

Separate the different DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.[8]

-

Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the negative control.

Visualizing Key Concepts and Workflows

The Quinoline Scaffold and Key Substitution Positions

Caption: Key substitution positions on the quinoline ring influencing biological activity.

General Workflow for SAR Studies of Bromoquinolines

Caption: A typical workflow for conducting SAR studies on bromoquinoline derivatives.

Future Directions and Concluding Remarks

The structure-activity relationship studies of bromoquinolines have unveiled critical insights into the design of potent therapeutic agents. The position of the bromine atom and its interplay with other functional groups are key to unlocking the full potential of the quinoline scaffold. Future research should continue to explore novel substitution patterns and delve deeper into the molecular mechanisms of action. The use of computational tools, such as molecular docking and dynamics simulations, will be instrumental in rationally designing next-generation bromoquinoline-based drugs with improved efficacy and safety profiles.[8][17] This guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the strategic application of SAR principles.

References

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025, May 6).

- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate.

- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI.

- Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing).

- Structure-Activity Relationship (SAR) Studies - Oncodesign Services.

- On Exploring Structure Activity Relationships - PMC - NIH. (2016, May 2).

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - PMC - PubMed Central.

- Structure--activity relationship of quinolones - PubMed.

- Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry - Benchchem.

- Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15).

- Quinoline derivatives with bromine in their structure. - ResearchGate.

- Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed.

- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry - Benchchem.

- A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers - Benchchem.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. (2025, June 8).

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (2025, August 7).

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24).

- A Comparative Guide to the Biological Activity of 3-Bromoquinoline and Other Haloquinolines - Benchchem.

- Chemistry Research Journal, 2021, 6(4):81-96 Review Article A Review on Quinoline: Diverse Pharmacological Agent.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. chemrj.org [chemrj.org]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Privileged Framework for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Quinoline Nucleus

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4][5] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged structure" in drug discovery.[6] From the historical significance of quinine in combating malaria to the modern-day application of quinoline-based kinase inhibitors in oncology, this scaffold has consistently yielded clinically significant therapeutics.[7][8][9][10] This guide provides a comprehensive exploration of the quinoline core, detailing its synthesis, multifaceted pharmacological activities, and the rational design principles that continue to drive the discovery of novel drug candidates. We will delve into the causality behind experimental choices and present validated protocols to empower researchers in their quest for the next generation of quinoline-based medicines.